molecular formula C8H9NO B1589133 2,3-Dihydrobenzofuran-4-amine CAS No. 61090-37-7

2,3-Dihydrobenzofuran-4-amine

Cat. No.: B1589133
CAS No.: 61090-37-7
M. Wt: 135.16 g/mol
InChI Key: RWPLKRGISDOAAG-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-4-amine is a chemical compound that features a benzofuran ring system with an amine group attached at the fourth position. The benzofuran ring is a fused heterocyclic structure consisting of a benzene ring fused to a furan ring. This compound is of interest due to its potential biological activities and its presence in various natural products and synthetic compounds.

Biochemical Analysis

Biochemical Properties

2,3-Dihydrobenzofuran-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to exhibit binding affinity towards specific proteins, such as those involved in fungal, bacterial, and viral infections . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which facilitate the binding of this compound to the active sites of these proteins. This binding can inhibit the activity of these proteins, thereby exerting its biological effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the activity of bromodomain-containing proteins, which play a crucial role in regulating gene expression. This inhibition can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor of enzymes by binding to their active sites and preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . It has been found that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively inhibit target enzymes and modulate gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways are crucial for understanding the pharmacokinetics and potential therapeutic applications of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound within cellular compartments. The distribution of this compound can influence its biological activity, as its accumulation in specific tissues or organelles can enhance its therapeutic effects or contribute to toxicity.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydrobenzofuran-4-amine can be achieved through several methods. One common approach involves the cyclization of ortho-aminophenols with appropriate reagents to form the benzofuran ring, followed by further functionalization to introduce the amine group at the fourth position. For example, the reaction of ortho-aminophenol with an aldehyde under acidic conditions can lead to the formation of the benzofuran ring, which can then be aminated using suitable reagents.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrobenzofuran-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzofuran ring.

Scientific Research Applications

2,3-Dihydrobenzofuran-4-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

2,3-Dihydrobenzofuran-4-amine can be compared with other similar compounds, such as:

    Benzofuran: Lacks the amine group and has different biological activities.

    2,3-Dihydrobenzofuran: Similar structure but without the amine group, leading to different reactivity and applications.

    4-Aminobenzofuran: Similar to this compound but with different substitution patterns, affecting its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other benzofuran derivatives.

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPLKRGISDOAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470783
Record name 2,3-dihydrobenzofuran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61090-37-7
Record name 2,3-dihydrobenzofuran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzofuran-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2-(2′-Hydroxyethyl)-3-methoxy-N-tert-butoxycarbonyl-aniline (158 g, 0.59 mol) was added portionwise to a stirred solution of hydrogen bromide in acetic acid (30%, 1.7 L) at room temperature. The reaction was then heated to reflux for 4 h. The reaction mixture was cooled to room temperature, basified to pH 14 with aqueous sodium hydroxide solution (6 N) and extracted with dichloromethane (3×2 L). The organic extracts were combined, dried (magnesium sulphate) and evaporated to give the title compound as an orange oil (78 g, 92%); NMR (400 MHz, CDCl3) δH 2.99 (2H, t, J 8.5 Hz), 3.55 (2H, br s), 4.57 (2H, t, J 8.5 Hz), 6.19 (1H, d, J 7.5 Hz), 6.25 (2H, d, J 7.5 Hz), 6.92 (1H, t, J 8.0 Hz); IR νmax (Nujol)/cm−1 2853, 2610, 1544, 1462, 1262, 1234, 986 and 761.
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Synthesis routes and methods II

Procedure details

A mixture of 3.0 g. of 4-nitrobenzofuran, 0.5 g of 5% Rhodium on carbon and 25 ml. of ethanol is hydrogenated in a Parr apparatus at a hydrogen pressure of 50 p.s.i. and temperature of 35°C. until the uptake of hydrogen ceases. The catalyst is removed by filtration and the filtrate evaporated in vacuo to obtain an oil of 2,3-dihydro-4-benzofuranamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,3-dihydrobenzofuran-4-amine in the synthesis of Ramelteon?

A: this compound serves as the starting material in the novel three-step synthesis of Ramelteon described in the paper []. This synthetic route utilizes a Catellani-type alkylation and an intramolecular redox-relay Heck cyclization cascade, both of which directly involve the this compound scaffold. This approach offers a significantly shorter and potentially more efficient method for producing Ramelteon compared to previous synthetic strategies.

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